molecular formula C21H20N2O3S B317420 Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl-

Cat. No.: B317420
M. Wt: 380.5 g/mol
InChI Key: PJSQRJFQJHVYDV-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl- is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-methoxy-4-propoxybenzylidene)-8-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-4-propoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20N2O3S/c1-4-10-26-16-9-8-14(11-17(16)25-3)12-18-20(24)23-15-7-5-6-13(2)19(15)22-21(23)27-18/h5-9,11-12H,4,10H2,1-3H3/b18-12-

InChI Key

PJSQRJFQJHVYDV-PDGQHHTCSA-N

SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC(=C4N=C3S2)C)OC

Origin of Product

United States

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